REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[CH2:12](Br)[CH:13]=[CH2:14].C(N(C(C)C)CC)(C)C.ClCCl>C(Cl)(Cl)Cl>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:14][CH:13]=[CH2:12])=[O:8])=[CH:10][CH:11]=1
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Name
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|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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OCC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
to reflux under nitrogen for 2.5 h
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Duration
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2.5 h
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Type
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WASH
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Details
|
the organic layer was washed with 0.1 N HCl (3×30 mL), 5% NaHCO3 solution (1×30 mL) and brine (1×30 mL)
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Type
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CUSTOM
|
Details
|
Upon drying
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Type
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FILTRATION
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Details
|
(MgSO4), filtration of the drying agent and concentration
|
Type
|
CUSTOM
|
Details
|
the resulting oily residue was chromatographed on silica gel (30% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)OCC=C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |